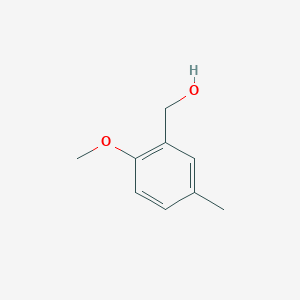

(2-Methoxy-5-methylphenyl)methanol

Description

(2-Methoxy-5-methylphenyl)methanol is a phenolic alcohol featuring a methoxy group at position 2 and a methyl group at position 5 on the benzene ring, with a hydroxymethyl (-CH₂OH) substituent. The compound serves as a key intermediate in pharmaceutical syntheses, particularly in the production of tolterodine analogs and σ-receptor ligands .

Properties

IUPAC Name |

(2-methoxy-5-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5,10H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXLJEUQPBGPAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-5-methylphenyl)methanol typically involves the reduction of the corresponding aldehyde or ketone. One common method is the reduction of 2-methoxy-5-methylbenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is typically conducted in a solvent like ethanol at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-5-methylphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group (-OH) can be oxidized to form the corresponding aldehyde or ketone.

Reduction: The compound can be further reduced to form the corresponding hydrocarbon.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

Oxidation: 2-Methoxy-5-methylbenzaldehyde or 2-Methoxy-5-methylbenzoic acid.

Reduction: 2-Methoxy-5-methylcyclohexanol.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

(2-Methoxy-5-methylphenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the manufacture of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2-Methoxy-5-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and methyl groups can influence its binding affinity and specificity towards these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Substituted Methanol Derivatives

Key Findings :

- Positional Isomerism: Substitution patterns (e.g., 2-OCH₃ vs. 3-OCH₃) significantly influence physicochemical properties. For example, (5-Methoxy-2-methylphenyl)methanol has higher solubility in chloroform compared to the 3-methoxy analog .

- Functional Group Impact: Bromination (e.g., 60080-99-1) increases molecular weight and may enhance bioactivity, as seen in brominated aromatics . Amino groups (e.g., 953039-12-8) introduce hydrogen-bonding capacity, affecting solubility and reactivity .

Propellane and Carbamate Derivatives

These complex structures incorporate (2-methoxy-5-methylphenyl) groups into rigid scaffolds for σ-pharmacophoric applications:

- anti-7 and syn-7 Carbamates: Synthesized from 2-methoxy-5-methylphenyl isocyanate and propellanols. Exhibit melting points of 143–144°C (anti-7) and variable stereochemistry-dependent bioactivity .

- Urea Derivatives (e.g., syn,anti-22) : Demonstrated utility in stereodefined drug design, leveraging the rigidity of propellane frameworks .

Applications : These derivatives are critical in developing σ-receptor ligands for cancer imaging and neurological disorders .

Acid and Ester Derivatives

Key Findings :

Brominated and Benzyloxy Variants

- Synthetic Utility : Brominated analogs are pivotal in palladium-catalyzed reactions for drug discovery .

Biological Activity

(2-Methoxy-5-methylphenyl)methanol, also known as 2-Methoxy-5-methylbenzyl alcohol, is an organic compound with significant biological activity. This article explores its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications based on a review of diverse sources.

The molecular formula of this compound is C10H14O2, and it features a methoxy group (-OCH₃) and a hydroxyl group (-OH) attached to a phenyl ring. This unique substitution pattern influences its chemical reactivity and biological interactions.

Key Chemical Reactions

- Oxidation : Can yield 2-Methoxy-5-methylbenzaldehyde or 2-Methoxy-5-methylbenzoic acid.

- Reduction : Produces 2-Methoxy-5-methylcyclohexanol.

- Substitution : Engages in various reactions depending on the nucleophile used.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth through disruption of cellular processes. The compound's hydroxyl group is believed to play a crucial role in its interaction with microbial membranes .

Antioxidant Activity

The compound has shown potential as an antioxidant , scavenging free radicals and reducing oxidative stress in cellular models. This activity is significant for its implications in preventing oxidative damage associated with various diseases .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory properties of this compound. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes, influencing metabolic pathways and cellular signaling.

- Receptor Binding : Its structural features allow it to bind to various receptors, potentially altering gene expression and protein synthesis.

- Cell Membrane Interaction : The presence of the methoxy and hydroxyl groups enhances its ability to integrate into lipid membranes, affecting membrane fluidity and integrity.

Study on Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL. The mechanism was attributed to membrane disruption leading to cell lysis.

Oxidative Stress Reduction

In vitro experiments demonstrated that the compound reduced reactive oxygen species (ROS) levels in human fibroblast cells by approximately 30% at a concentration of 50 µM, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methoxy-4-methylphenyl)methanol | Different substitution pattern | Varies; less studied |

| 4-Methoxy-3-methylphenyl)methanol | Similar functional groups | Exhibits antioxidant activity |

| 2-Chlorophenyl)(2-methylphenyl)methanol | Chlorine substitution | Potentially different reactivity |

The unique positioning of the methoxy and methyl groups on the phenyl ring of this compound contributes to its distinct biological activities compared to structurally similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.